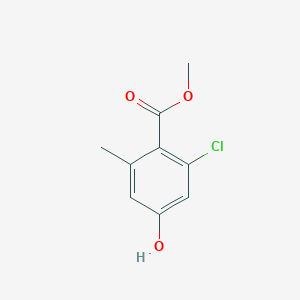![molecular formula C14H23N B13978541 (R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)
(R)-1-[4-(tert-butyl)phenyl]butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[4-(tert-butyl)phenyl]butylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(tert-butyl)phenyl]butylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an amine and an acid catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-1-[4-(tert-butyl)phenyl]butylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-[4-(tert-butyl)phenyl]butylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
®-1-[4-(tert-butyl)phenyl]butylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-1-[4-(tert-butyl)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- ®-1-[4-(tert-butyl)phenyl]ethylamine
- ®-1-[4-(tert-butyl)phenyl]propylamine
- ®-1-[4-(tert-butyl)phenyl]isobutylamine
Uniqueness
®-1-[4-(tert-butyl)phenyl]butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13H,5-6,15H2,1-4H3/t13-/m1/s1 |
InChI Key |
DSYIDEPUMHXPNP-CYBMUJFWSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C(C)(C)C)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


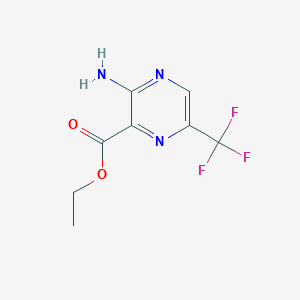
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)
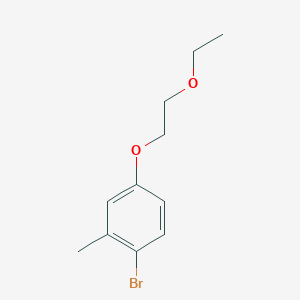

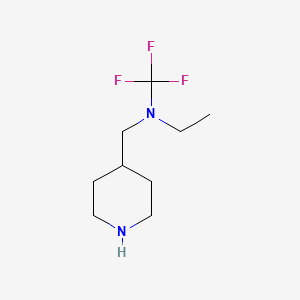

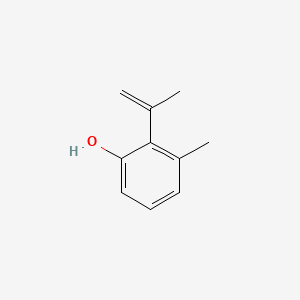
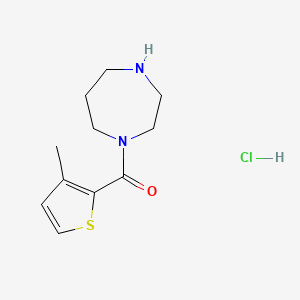
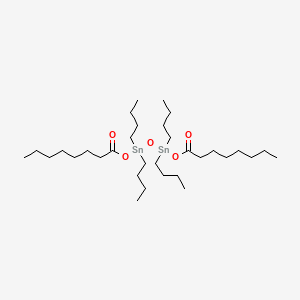

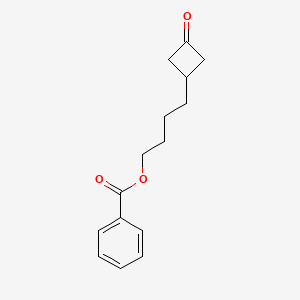
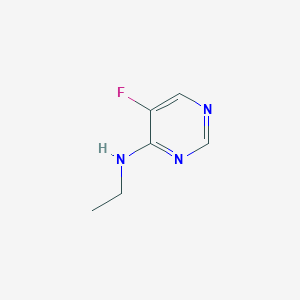
![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
